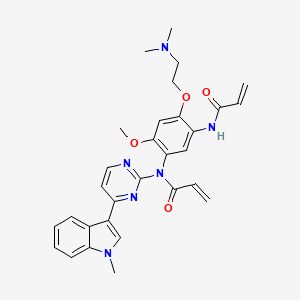
N-(5-Acrylamido-4-(2-(dimethylamino)ethoxy)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Acrylamido-4-(2-(dimethylamino)ethoxy)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide is a synthetic organic compound. It is characterized by its complex structure, which includes acrylamido, dimethylaminoethoxy, methoxyphenyl, indolyl, and pyrimidinyl groups. Compounds like this are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including:
Formation of the acrylamido group: This can be achieved through the reaction of an amine with acryloyl chloride under basic conditions.
Introduction of the dimethylaminoethoxy group: This step might involve the alkylation of a phenol with a dimethylaminoethyl halide.
Formation of the indolyl group: This can be synthesized through Fischer indole synthesis.
Pyrimidinyl group formation: This might involve the condensation of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or dimethylamino groups.
Reduction: Reduction reactions could target the acrylamido or pyrimidinyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex molecules.
Biology
Biological assays: Used in various assays to study its biological activity.
Drug development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic agents: Investigated for potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry
Material science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of such a compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
N-(4-(1H-indol-3-yl)pyrimidin-2-yl)acrylamide: Similar structure but lacks the dimethylaminoethoxy and methoxyphenyl groups.
N-(5-Acrylamido-2-methoxyphenyl)-N-(4-(1H-indol-3-yl)pyrimidin-2-yl)acrylamide: Similar but lacks the dimethylaminoethoxy group.
Uniqueness
The presence of the dimethylaminoethoxy group and the specific arrangement of functional groups in N-(5-Acrylamido-4-(2-(dimethylamino)ethoxy)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide may confer unique biological activities and chemical properties, making it a compound of interest for further research.
特性
分子式 |
C30H32N6O4 |
|---|---|
分子量 |
540.6 g/mol |
IUPAC名 |
N-[2-[2-(dimethylamino)ethoxy]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]-prop-2-enoylamino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C30H32N6O4/c1-7-28(37)32-23-17-25(27(39-6)18-26(23)40-16-15-34(3)4)36(29(38)8-2)30-31-14-13-22(33-30)21-19-35(5)24-12-10-9-11-20(21)24/h7-14,17-19H,1-2,15-16H2,3-6H3,(H,32,37) |
InChIキー |
UEYJJKUGQHYHRP-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)N(C4=C(C=C(C(=C4)NC(=O)C=C)OCCN(C)C)OC)C(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


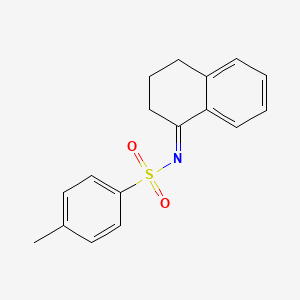

![2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one](/img/structure/B13360587.png)
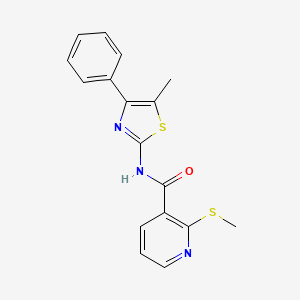

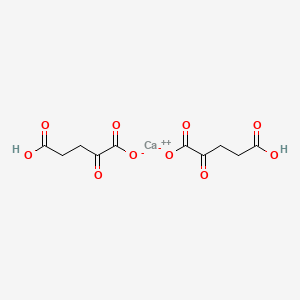
![6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13360601.png)
![1-Ethyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13360607.png)
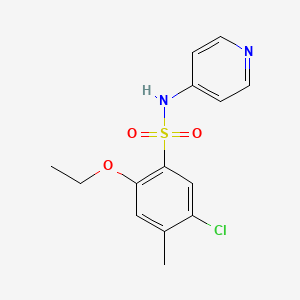
![N-[2-(1H-pyrrol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B13360626.png)
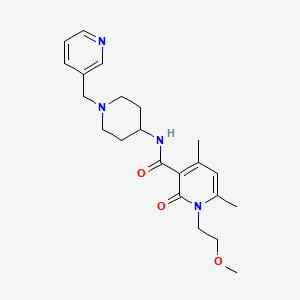
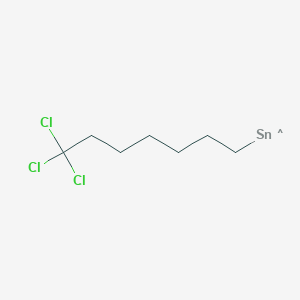
![4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate](/img/structure/B13360651.png)

